molecular formula C21H17N3O2S2 B12410661 Dyrk1A/B-IN-1

Dyrk1A/B-IN-1

Cat. No.: B12410661
M. Wt: 407.5 g/mol
InChI Key: UQZFCZAYARDQIK-UHFFFAOYSA-N
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Description

Dyrk1A/B-IN-1 is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinases DYRK1A and DYRK1B. By targeting these kinases, this compound serves as a valuable research tool for investigating pathways involved in cellular proliferation, survival, and differentiation. Its primary research applications include the study of diabetes and neurodegenerative disorders. In diabetes research, inhibition of DYRK1A has been shown to induce robust proliferation of human pancreatic beta-cells . The loss of functional beta-cell mass is a central feature of both type 1 and type 2 diabetes, and DYRK1A inhibitors represent a promising therapeutic strategy for beta-cell regeneration . Compounds like this compound can promote beta-cell replication and enhance glucose-stimulated insulin secretion in various models, including human islets and iPSC-derived beta-cells . In neuroscience, DYRK1A is a strong candidate gene for the cognitive impairments associated with Down Syndrome, as it is located on chromosome 21 in the Down Syndrome Critical Region . Its overexpression is linked to neurological deficits. Furthermore, DYRK1A phosphorylates tau protein, and its inhibition can reduce the formation of hyperphosphorylated tau and neurofibrillary tangles, which are hallmarks of Alzheimer's disease and other tauopathies . This makes this compound a compelling compound for probing the mechanisms of neurodegeneration. The mechanism of action involves competitive binding to the ATP-binding site of DYRK1A and DYRK1B, preventing their kinase activity . This inhibition can affect downstream targets and pathways, including those involved in the cell cycle and stress response. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers should optimize dosing and treatment conditions in their specific experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17N3O2S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-[5-[(2-aminophenyl)methylcarbamoyl]thiophen-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H17N3O2S2/c22-15-6-2-1-4-12(15)11-24-21(26)18-9-8-17(27-18)13-5-3-7-16-14(13)10-19(28-16)20(23)25/h1-10H,11,22H2,(H2,23,25)(H,24,26)

InChI Key

UQZFCZAYARDQIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(S2)C3=C4C=C(SC4=CC=C3)C(=O)N)N

Origin of Product

United States

Preparation Methods

Macrocyclic Inhibitors (e.g., JH-XVII-10)

For macrocyclic DYRK inhibitors like JH-XVII-10, synthesis involves:

  • Azaindole Core Modification : Introduction of fluorine at the 2-position to block aldehyde oxidase (AO) metabolism.
  • Macrocyclization : Amide coupling to link substituents at the 3- and 5-positions, enhancing selectivity and metabolic stability.
Step Reagents/Conditions Outcome
Azaindole Fluorination Fluorine introduction at C2 Improved AO resistance
Macrocyclization Amide coupling (e.g., HATU) Conformational rigidity

Thiadiazine-Based Inhibitors (e.g., Compound 3–5)

Thiadiazine derivatives are synthesized via:

  • Cyclocondensation : Reaction of α-chloroketones with thiosemicarbazides to form thiadiazine rings.
  • Substituent Optimization : Replacement of benzylamino groups with electron-withdrawing substituents (e.g., fluorine, chlorine) to enhance binding affinity.
Modification Impact on Activity Example
p-Fluorobenzylamino 60-fold Ki improvement Compound 3–5
α-Methyl Addition Marginal potency increase Compound 3–16

Comparative Analysis of this compound and Other Inhibitors

This compound’s selectivity and potency align with macrocyclic inhibitors but differ from non-selective scaffolds like harmine. A comparison of key inhibitors is shown below:

Compound DYRK1A Ki (nM) DYRK1B Ki (nM) Selectivity (DYRK1A/B)
This compound (3n) 67.8 237.9 3.5-fold
JH-XVII-10 (10) 5 nM 15 nM 3-fold
Harmine 1.1 µM 3.5 µM 3.2-fold
KS40008 (8h) 3 nM 287 nM 95.7-fold

Data compiled from.

Chemical Reactions Analysis

Types of Reactions: Dyrk1A/B-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are then tested for their biological activity and selectivity towards DYRK1A and DYRK1B .

Scientific Research Applications

Cancer Therapy

Dyrk1A/B-IN-1 has shown promise in targeting various cancers, particularly through the modulation of cell cycle regulators such as cyclin D1 and p21.

Mechanistic Insights

  • Cell Proliferation : Inhibition of DYRK1A/B has been shown to reduce proliferation rates in cancer cell lines such as U87MG, both in two-dimensional and three-dimensional cultures. The effects were more pronounced under serum-reduced conditions, suggesting that this compound may enhance the sensitivity of cancer cells to nutrient deprivation .
  • Phosphorylation Regulation : DYRK1A has been found to regulate the degradation of cyclin B by phosphorylating CDC23, which is essential for cell cycle progression. Inhibition of DYRK1A leads to cyclin B accumulation and subsequent cell cycle arrest .

Case Studies

  • B Cell Acute Lymphoblastic Leukemia (B-ALL) : Research demonstrated that targeting DYRK1A could inhibit leukemic cell survival, especially in cases associated with Down syndrome. The study highlighted the synergistic effects of combining DYRK1A inhibitors with standard chemotherapy agents .
  • Tumor Growth Modulation : Inhibition of DYRK1A was shown to promote tumor growth in some contexts, indicating a complex role for this kinase in different cancer types .

Neurodegenerative Diseases

The role of DYRK1A in neurodegenerative diseases such as Alzheimer’s disease highlights another significant application for this compound.

Therapeutic Potential

  • Alzheimer's Disease : Inhibitors like DYR219 have been shown to decrease amyloid-beta aggregation and tau phosphorylation in animal models, suggesting potential for reversing cognitive deficits associated with Alzheimer’s disease .
  • Down Syndrome : Given the overexpression of DYRK1A in individuals with Down syndrome, inhibitors may help mitigate cognitive impairments by restoring normal signaling pathways involved in neuronal function .

Metabolic Disorders

Recent studies have indicated that DYRK1A plays a role in glucose metabolism and insulin secretion.

Implications for Diabetes Treatment

  • β-cell Proliferation : Compounds targeting DYRK1A have been shown to promote β-cell proliferation and enhance insulin secretion under glucose-stimulated conditions. This suggests a potential application for treating type 2 diabetes .

Summary Table of Applications

Application AreaMechanism/EffectReferences
Cancer TherapyReduces proliferation; modulates cyclins
Neurodegenerative DiseasesDecreases amyloid aggregation; improves cognition
Metabolic DisordersEnhances β-cell proliferation; improves insulin response

Mechanism of Action

Dyrk1A/B-IN-1 exerts its effects by selectively inhibiting the kinase activity of DYRK1A and DYRK1B. These kinases phosphorylate their substrates on serine and threonine residues, regulating various cellular processes. By inhibiting these kinases, this compound disrupts the phosphorylation of key proteins involved in cell proliferation, differentiation, and survival. This inhibition can lead to reduced cell growth and increased apoptosis, making it a potential therapeutic agent for diseases characterized by abnormal cell proliferation .

Comparison with Similar Compounds

Harmine and Derivatives

  • Harmine: A natural β-carboline alkaloid with an IC₅₀ of 30–80 nM for DYRK1A. It inhibits Tau phosphorylation at Thr212 and Ser396, relevant to Alzheimer’s disease (AD) and DS . Harmine binds to the ATP pocket of DYRK1A, similar to Dyrk1A/B-IN-1, but lacks selectivity, inhibiting monoamine oxidase A (MAO-A) at submicromolar concentrations .
  • INDY: A synthetic derivative of harmine, optimized for 3-fold higher specificity (IC₅₀ = 240 nM). INDY restores calcineurin-NFAT signaling in HEK293 cells and corrects neural defects in Xenopus embryos overexpressing DYRK1A .
  • BINDY : A benzofuro-fused INDY derivative with IC₅₀ = 25.1 nM for DYRK1A. Structural studies revealed enhanced hydrophobic interactions and hydrogen bonding, improving selectivity over CLK kinases .
Compound IC₅₀ (DYRK1A) Selectivity Key Applications References
Harmine 30–80 nM Low (inhibits MAO-A) Tau phosphorylation, β-cell proliferation
INDY 240 nM Moderate (3x over CLKs) NFAT signaling, neurodevelopment
BINDY 25.1 nM High (specific for DYRK1A) Structural studies, Xenopus models

Aminopyrazine Compounds (GNF7156, GNF4877)

  • GNF7156 and GNF4877 : Identified in screens for β-cell proliferation, these compounds inhibit DYRK1A with IC₅₀ values of 100 nM and 6 nM , respectively. GNF4877 demonstrates dual inhibition of DYRK1A and GSK3B , synergistically enhancing β-cell regeneration in diabetic mice . Unlike this compound, these compounds show minimal off-target effects in kinase profiling .

CaNDY and FINDY

  • CaNDY : A CDC37-associated inhibitor (IC₅₀ = 7.9 nM ) that disrupts DYRK1A’s interaction with the co-chaperone CDC37, leading to kinase destabilization and degradation. This mechanism avoids ATP-binding competition, offering a unique therapeutic angle .
  • FINDY: Blocks DYRK1A auto-phosphorylation by targeting intermediate folding states (IC₅₀ = <10 nM). In Xenopus models, FINDY rescues neural tube defects caused by DYRK1A overexpression .
Compound IC₅₀ (DYRK1A) Mechanism Advantages References
CaNDY 7.9 nM CDC37 interaction disruption Avoids ATP competition
FINDY <10 nM Folding intermediate inhibition High potency in vivo

Epigallocatechin Gallate (EGCG) and ECG

  • EGCG/ECG: Green tea polyphenols with non-competitive DYRK1A inhibition (IC₅₀ ~300 nM). Both reduce Tau phosphorylation and are safe in murine models, but their low bioavailability limits therapeutic use .

DANDYs and VER-239353

  • DANDYs: 3,5-diaryl-7-azaindoles with 2-fold selectivity for DYRK1A over DYRK2/3.
  • VER-239353: A fragment-based inhibitor with sub-nanomolar potency and high selectivity, validated in DS neuronal models .

Key Findings and Clinical Implications

  • This compound stands out for its balanced inhibition of DYRK1A/B, but its selectivity profile is inferior to BINDY or VER-239353.
  • Harmine derivatives remain critical for understanding DYRK1A’s role in Tau pathology, though toxicity concerns persist.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing Dyrk1A/B-IN-1’s kinase inhibition efficacy in vitro?

  • Methodological Answer : Begin by selecting validated kinase activity assays, such as fluorescence-based or radioactive phosphorylation assays, using recombinant Dyrk1A/B proteins. Include controls for non-specific binding (e.g., ATP-competitive inhibitors) and measure IC50 values across multiple concentrations. Validate results with orthogonal methods like Western Blot using phospho-specific antibodies targeting Dyrk1A/B substrates (e.g., Thr-212 phosphorylation of tau protein) . Ensure reproducibility by adhering to protocols from primary literature and reporting detailed reagent concentrations, incubation times, and buffer conditions .

Q. How should researchers select appropriate cellular or animal models for studying this compound’s biological effects?

  • Methodological Answer : Prioritize models with well-characterized Dyrk1A/B expression profiles. For neurodevelopmental studies, use primary neuronal cultures or transgenic mice overexpressing DYRK1A (e.g., Down syndrome models). For cancer research, employ cell lines with amplified DYRK1B, such as pancreatic or breast cancer models. Include wild-type and knockout controls to confirm target specificity. Justify model selection based on transcriptional and proteomic data from resources like NCBI GEO (e.g., GSE213999 for DYRK1A-related datasets) .

Q. What are the critical steps to validate this compound’s target specificity in complex biological systems?

  • Methodological Answer : Combine chemical proteomics (e.g., kinome-wide profiling using affinity matrices) with genetic knockdown/knockout experiments. Compare inhibition profiles against closely related kinases (e.g., CLK1, HIPK2) to rule off-target effects. Use RNA-Seq or ATAC-Seq data to correlate phenotypic changes with Dyrk1A/B pathway modulation . Include dose-response curves and specificity validation in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s IC50 values across different experimental setups?

  • Methodological Answer : Systematically evaluate variables such as ATP concentration, assay temperature, and substrate purity. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. Cross-validate results in cell-based assays (e.g., luciferase reporters for Dyrk1A/B activity) and reference independent studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess methodological rigor .

Q. What strategies are recommended for integrating multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomic (RNA-Seq), epigenomic (ATAC-Seq), and phosphoproteomic datasets to map signaling pathways modulated by this compound. Use bioinformatics tools like STRING or KEGG to identify enriched pathways. Validate hypotheses with functional assays (e.g., CRISPR-Cas9 screens for pathway dependencies). Ensure data availability and reproducibility by depositing raw data in public repositories (e.g., NCBI GEO) and adhering to FAIR principles .

Q. How should researchers design experiments to address discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to assess compound bioavailability and tissue penetration. Use isotopic labeling or mass spectrometry to quantify drug concentrations in target tissues. Compare in vitro IC50 values with in vivo dosing regimens, adjusting for plasma protein binding and metabolic clearance. Include negative controls (e.g., vehicle-treated cohorts) and reference ethical guidelines for animal studies .

Q. What methodological frameworks are optimal for studying this compound’s role in multi-kinase regulatory networks?

  • Methodological Answer : Employ systems biology approaches, such as kinase inhibitor polypharmacology profiling or computational docking simulations, to predict interaction networks. Validate predictions with co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA). Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypotheses, ensuring alignment with existing literature on Dyrk1A/B interactomes .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when reporting this compound’s effects in preclinical studies?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies and MIAME standards for omics data. Provide detailed experimental protocols, including reagent lot numbers, instrument calibration data, and statistical analysis scripts. Use open-access platforms like Zenodo for sharing raw data and code. Reference primary antibodies with Advanced Verification data (e.g., Rabbit polyclonal antibodies validated in WB/IHC) .

Q. What ethical frameworks apply when using animal models to study this compound’s therapeutic potential?

  • Methodological Answer : Obtain approval from institutional animal care committees (IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement). Justify sample sizes using power analysis and minimize invasive procedures. For behavioral studies, implement blinding and randomization to reduce bias. Document ethical compliance in the methods section, citing guidelines from the Humane Education Resource .

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